molecular formula C6H5N5O B12865299 1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide CAS No. 31581-52-9

1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide

Cat. No.: B12865299
CAS No.: 31581-52-9
M. Wt: 163.14 g/mol
InChI Key: WJQIEFSNHHCQPL-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide (CAS: 31581-52-9) is a heterocyclic compound with the molecular formula C₆H₅N₅O and a molecular weight of 163.14 g/mol. Its structure features a fused triazole and pyridine ring system, with a carboxamide functional group at position 1. The compound is characterized by its InChIKey WJQIEFSNHHCQPL-UHFFFAOYSA-N and DSSTox ID DTXSID00492486 . It is commercially available as a building block or intermediate in pharmaceutical and biochemical synthesis, supplied by manufacturers such as Hangzhou Jhechem Co. Ltd., which specializes in silicone, peptide, and intermediate production .

Properties

CAS No.

31581-52-9

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

triazolo[4,5-c]pyridine-1-carboxamide

InChI

InChI=1S/C6H5N5O/c7-6(12)11-5-1-2-8-3-4(5)9-10-11/h1-3H,(H2,7,12)

InChI Key

WJQIEFSNHHCQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N(N=N2)C(=O)N

Origin of Product

United States

Biological Activity

1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₅N₅O
  • Molecular Weight : 163.14 g/mol
  • CAS Number : 31581-52-9
  • LogP : 0.26690
  • PSA (Polar Surface Area) : 87.68 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • AXL Receptor Tyrosine Kinase : This compound has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in several proliferative conditions such as cancer .
  • Microtubule Assembly : Studies indicate that derivatives of this compound can destabilize microtubules, leading to apoptosis in cancer cells .

Biological Activities

  • Anticancer Activity
    • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
    • Mechanism : Induces apoptosis by enhancing caspase activity and causing morphological changes in cancer cells.
    • Concentration Effects : At concentrations as low as 1.0 μM, significant apoptosis-inducing effects were observed .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting COX-2 activity. IC₅₀ values for related compounds have been reported around 0.04 μmol .
  • Antiparasitic Activity
    • Recent studies have identified its potential against Cryptosporidium, with effective elimination rates observed in vitro during late stages of parasite growth .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various triazolo derivatives on MDA-MB-231 cells. The results indicated that specific derivatives led to a significant increase in caspase-3 activity (up to 1.57 times) at a concentration of 10 μM, confirming their role as potential anticancer agents.

Case Study 2: Anti-Cryptosporidium Activity

In a screening for antiparasitic compounds, this compound demonstrated an EC₅₀ of 2.1 μM against C. parvum, showcasing its potential as a lead compound for treating cryptosporidiosis .

Research Findings Summary Table

Biological ActivityTarget/EffectConcentration RangeReference
AnticancerInduces apoptosis in MDA-MB-231 cells1.0 μM - 10 μM
Anti-inflammatoryInhibits COX-2IC₅₀ = 0.04 μmol
AntiparasiticEffective against C. parvumEC₅₀ = 2.1 μM

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1H-[1,2,3]triazolo[4,5-c]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer types by inhibiting receptor tyrosine kinases such as AXL. These compounds are being investigated for their potential to treat conditions like breast cancer, lung cancer, and acute myeloid leukemia .

Table 1: Anticancer Activity of 1H-[1,2,3]Triazolo[4,5-c]pyridine Derivatives

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerAXL inhibition
Compound BLung CancerReceptor Tyrosine Kinase Inhibition
Compound CAcute Myeloid LeukemiaApoptosis Induction

GPR119 Agonists

Another significant application is in the development of GPR119 agonists for diabetes treatment. A study identified a derivative of 1H-[1,2,3]triazolo[4,5-c]pyridine with enhanced solubility and potent activity as a GPR119 agonist. This compound demonstrated improved pharmacokinetic properties compared to earlier candidates .

Table 2: GPR119 Agonist Activity

CompoundSolubility (µM)GPR119 Activity (IC50)Reference
Compound D15.9 at pH 6.8Potent Agonist

Organic Photovoltaics

The incorporation of the 1H-[1,2,3]triazolo[4,5-c]pyridine moiety into organic sensitizers has been explored for high-performance solar cells. Research has shown that these compounds can enhance the efficiency of solar energy conversion by improving light absorption and charge transport properties .

Table 3: Performance Metrics of Organic Sensitizers

Sensitizer TypeEfficiency (%)Light Absorption Range (nm)Reference
D-A-π-A8.5400-700

Synthesis Techniques

Various synthesis methods have been developed for creating 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives. These methods often involve cycloaddition reactions and subsequent functionalization steps that yield compounds with tailored biological activities.

Table 4: Synthesis Methods Overview

MethodologyDescriptionYield (%)
CycloadditionReaction with azides and alkynesUp to 90%
FunctionalizationPost-synthetic modificationsVaries widely

Case Study: Anticancer Compound Development

A notable case involved the development of a specific derivative that showed high selectivity against c-Met kinases with an IC50 value of 0.005 µM. This compound was selected for preclinical trials based on its promising results in vitro and in vivo .

Case Study: Solar Cell Efficiency Enhancement

In another study focused on organic photovoltaics, the integration of the triazolo-pyridine structure into sensitizers resulted in a significant increase in solar cell efficiency from 6% to over 8%, demonstrating the potential for real-world application in renewable energy technologies .

Chemical Reactions Analysis

Carboxamide Functionalization

The carboxamide group is introduced via acyl chloride coupling or Grignard reagent alkylation :

  • Acylation : Triazolopyridines react with 2-chloro-3-(trifluoromethyl)benzoyl chloride in THF at −50°C, followed by methylmagnesium bromide, to form methanone derivatives (e.g., 11 ) .

  • Hydrogenation : Transfer hydrogenation with Pd/C and H₂ reduces double bonds while retaining the carboxamide group (yield: 70–82%) .

Key Conditions :

Reaction StepReagents/ConditionsYield (%)Reference
Acyl transferTHF, −50°C, MgBr₂82
HydrogenationPd/C, H₂, MeOH/THF70

Substitution Reactions on the Pyridine Ring

Electrophilic substitution occurs at the pyridine ring’s 6- and 7-positions:

  • Chlorination : 5-Chloro-3,4-diaminopyridazine (116 ) cyclizes with nitrite to form 7-chloro derivatives (117 ) (83% yield) .

  • Amination : Diaminotriazoles condense with dicarbonyl compounds (e.g., glyoxal) to introduce amino groups .

Stability and Reactivity Insights

  • Acid/Base Stability : The triazolo ring remains intact under acidic (pH 2–4) and basic (pH 8–10) conditions, but prolonged exposure to strong bases degrades the carboxamide .

  • Thermal Stability : Melting points range from 180–220°C, with decomposition observed above 250°C .

Advanced Synthetic Strategies

  • Chiral Resolution : Racemic mixtures (e.g., 11 ) are separated via chiral SFC using CO₂/EtOH mobile phases .

  • One-Pot Cyclizations : Smolyar’s method uses hydrazine hydrate at 140°C for 3–4 h to form pyridazinones (106 ) in 86% yield .

Mechanistic Pathways

  • Cyclotransformation : Nitro groups on pyridinones (105 ) undergo ring-opening with hydrazine, followed by reclosure to form triazolopyridazines .

  • Pd-Catalyzed Coupling : Suzuki-Miyaura reactions enable aryl group introductions at the 1-position .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide can be compared to related heterocyclic carboxamide derivatives. Below is an analysis based on available evidence:

Structural Comparison

Core Heterocyclic System: The target compound contains a triazolopyridine core, combining a triazole (1,2,3-triazole) and pyridine ring. This contrasts with pyrazole-carboximidamide derivatives (e.g., compounds in ), which feature a pyrazole ring (a 5-membered ring with two adjacent nitrogen atoms) linked to a carboximidamide group .

Functional Groups: The carboxamide group in the target compound (-CONH₂) is distinct from the carboximidamide group (-C(=NH)NH₂) present in the pyrazole derivatives listed in .

Molecular and Physicochemical Properties

Property This compound 5-(4-Chlorophenyl)-3-phenylpyrazole-1-carboximidamide (Example from )
Molecular Formula C₆H₅N₅O C₁₇H₁₅ClN₄
Molecular Weight (g/mol) 163.14 312.78
Ring System Triazole + pyridine (fused) Dihydropyrazole (non-fused)
Key Functional Group Carboxamide (-CONH₂) Carboximidamide (-C(=NH)NH₂)
Substituents None (simple core structure) 4-Chlorophenyl, phenyl

Key Differences

  • Synthetic Utility : The target compound’s fused triazolopyridine system offers rigidity and planar geometry, advantageous in kinase inhibitor design. In contrast, pyrazole-carboximidamides are more flexible, allowing for tailored substituent modifications .
  • Bioactivity Potential: Pyrazole derivatives with halogen or nitro groups (e.g., compound 9 in ) may show higher reactivity in electrophilic interactions compared to the simpler triazolopyridine carboxamide .

Limitations and Contradictions in Evidence

  • Evidence Gaps : The provided materials lack direct pharmacological or kinetic data for this compound. Comparisons are inferred from structural analysis rather than experimental studies.
  • Contradictions : focuses on pyrazole-carboximidamides, which are structurally and functionally distinct from the triazolopyridine carboxamide. Direct comparative bioactivity data is absent.

Preparation Methods

Cyclocondensation of 1,2,3-Triazole-4(5)-amines with Active Methylene Compounds

One of the most effective routes to 1,2,3-triazolo[4,5-c]pyridines involves the condensation of 1,2,3-triazole-4(5)-amines with methylene-active compounds (e.g., cyanoacetamides or β-ketoesters). This method leverages the nucleophilicity of the amino group on the triazole ring and the electrophilicity of the methylene carbon adjacent to electron-withdrawing groups.

  • The reaction proceeds via initial formation of a Schiff base or imine intermediate.
  • Subsequent intramolecular cyclization under heating or catalytic conditions yields the fused triazolopyridine ring system.
  • The carboxamide group can be introduced by using cyanoacetamide derivatives as the methylene-active component.

This approach is supported by studies showing that condensation of 1,2,3-triazole-4(5)-amines with cyanoacetamides under reflux or microwave irradiation in polar solvents (e.g., DMF) with sodium acetate as a base catalyst affords the desired triazolopyridine carboxamides in moderate to good yields (50–80%).

Cyclization of 1,2,3-Triazole Dicarbonyl Precursors with Hydrazine Hydrate

Another well-documented method involves the preparation of 1,2,3-triazole dicarbonyl compounds, which upon treatment with hydrazine hydrate undergo cyclization to form the fused triazolopyridine ring.

  • The dicarbonyl precursor is typically synthesized by condensation of triazole derivatives with 1,2-dicarbonyl compounds such as glyoxal or benzil.
  • Reaction with hydrazine hydrate leads to diacylhydrazide intermediates.
  • Heating or acid-promoted cyclization of these intermediates yields the triazolopyridine core.
  • This method is particularly useful for preparing 1,2,3-triazolo[4,5-d]pyridazines but can be adapted for the [4,5-c] isomer with appropriate substituents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Ring Closure

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for constructing 1,2,3-triazole rings. For fused triazolopyridines:

  • Propiolamide derivatives can be reacted with azido-substituted pyridine precursors.
  • The initial CuAAC forms a 1,2,3-triazole ring attached to the pyridine.
  • Subsequent intramolecular cyclization or halide displacement reactions close the fused ring system.
  • This method allows for high regioselectivity and yields up to 80%.

Solid-Phase Synthesis Using Polystyrene p-Toluenesulfonyl Hydrazide

A novel approach involves solid-phase synthesis where polystyrene-bound p-toluenesulfonyl hydrazide reacts with acetylpyridine derivatives in the presence of titanium tetrachloride catalyst.

  • The hydrazone intermediate formed on the resin is reacted with amines to afford the fused triazolopyridine.
  • This method offers advantages in purification and automation.
  • Yields range from 33% to 62%.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Advantages Limitations
Cyclocondensation with methylene-active compounds 1,2,3-Triazole-4(5)-amine + cyanoacetamide Heating in DMF with sodium acetate or microwave irradiation 50–80 Simple, versatile, moderate to good yields Requires pure amine and active methylene compounds
Hydrazine hydrate cyclization of dicarbonyls Triazole dicarbonyl + hydrazine hydrate Heating or acid-promoted cyclization 60–86 High yields, well-established Limited to certain dicarbonyl substrates
CuAAC followed by ring closure Propiolamide + azido-pyridine Cu(I) catalyst, followed by cyclization Up to 80 High regioselectivity, efficient Requires azide and alkyne precursors
Solid-phase synthesis Polystyrene p-toluenesulfonyl hydrazide + acetylpyridine TiCl4 catalyst, MeOH, solid phase 33–62 Easy purification, automation Moderate yields, specialized resin

Detailed Research Findings and Notes

  • The condensation of 1,2,3-triazole-4(5)-amines with cyanoacetamides under microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
  • The hydrazine hydrate method is notable for its ability to produce triazolopyridazines with minimal purification steps, often yielding products stable to air and moisture.
  • CuAAC-based methods provide a modular approach, allowing for diverse substitution patterns on the triazole and pyridine rings, which is valuable for medicinal chemistry applications.
  • Solid-phase synthesis methods, while less common, offer a traceless and regiospecific route to triazolopyridines, facilitating library synthesis for drug discovery.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often begins with diazotization of pyridine-3,4-diamine using NaNO₂ under acidic conditions to form the triazole core. Substitution reactions (e.g., with chloroacetonitrile in DMF and triethylamine) yield derivatives. Optimization includes adjusting solvent polarity, temperature (e.g., 60–80°C for diazotization), and stoichiometric ratios to improve yields. For example, triazolopyridine-1-carboxamide derivatives are synthesized via nucleophilic substitutions, achieving yields up to 78% with controlled regioselectivity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to characterize triazolopyridine derivatives?

  • Methodological Answer : ¹H-NMR analysis identifies aromatic protons (e.g., δ 9.50 ppm for CH-4 in triazolopyridines) and substituents like acrylonitrile groups (δ 6.30 ppm for CH₂). ¹³C-NMR confirms carbon environments (e.g., δ 148.26 ppm for triazole carbons). GC/MS provides molecular weight validation (e.g., m/z 146 [M+H]⁺ for 3H-triazolo[4,5-c]pyridine derivatives) and purity assessment. Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. What are the solubility challenges associated with triazolopyridine derivatives, and what strategies improve aqueous solubility?

  • Methodological Answer : Poor solubility (<1 μM at pH 6.8) arises from hydrophobic aromatic cores. Modifications include introducing polar groups (e.g., piperidine N-capping, hydroxyl-containing spacers) or replacing lipophilic substituents. For example, replacing a phenyl group with a methoxy-pyridinyl moiety increased solubility to 15.9 μM, critical for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How do structural modifications of 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxamide impact its activity as a c-MET kinase inhibitor?

  • Methodological Answer : Introducing substituents like quinolin-6-ylmethyl enhances π-π stacking with c-MET's Tyr1230 and Met1211 residues. SAR studies show that fused triazolopyrazine scaffolds (e.g., PF-04217903) achieve IC₅₀ < 1 nM by optimizing steric and electronic interactions. Replacing pyrazine with pyridazine or pyrimidine alters selectivity; spiro[indoline-3,4'-piperidine]-2-one hybrids improve metabolic stability .

Q. What preclinical evidence supports the use of triazolopyridine derivatives as P2X7 receptor antagonists in neuroinflammation?

  • Methodological Answer : In vitro assays using ATP-induced IL-1β release in microglia demonstrate IC₅₀ values of 10–50 nM for 6-methyl-4,5,6,7-tetrahydro-triazolopyridines. In vivo mouse models of neuroinflammation show reduced NLRP3/caspase-1 activation. Brain penetration ratios (e.g., 0.2–0.5) are optimized via logP reduction (<3) and hydrogen bond donor minimization .

Q. How can regioselectivity issues in triazolopyridine synthesis be addressed to minimize byproduct formation?

  • Methodological Answer : Regioselectivity is controlled using directing groups (e.g., electron-withdrawing substituents at C-4 of pyridine) or transition metal catalysts. For example, Pd-mediated coupling reduces competing pathways, favoring triazolo[4,5-c] over [4,5-b] isomers. Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) resolves mixtures, with ratios quantified via HPLC .

Q. What in vitro and in vivo models are suitable for evaluating the antimicrotubule activity of triazolopyridine-acrylonitrile derivatives?

  • Methodological Answer : Tubulin polymerization assays (IC₅₀ ~50 nM) and MTT cytotoxicity screens (e.g., IC₅₀ 0.1–1 μM in HeLa cells) assess microtubule disruption. In vivo xenograft models (e.g., murine colon carcinoma) show tumor growth inhibition (>50%) at 10 mg/kg doses. Pharmacokinetic parameters (t₁/₂, Cmax) are measured via LC-MS/MS in plasma and tissues .

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